(1S)-1'-Boc-1-[[(R)-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4'-piperidine]
Description
(1S)-1'-Boc-1-[[(R)-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4'-piperidine] is a chiral spirocyclic compound featuring a spiro[indane-2,4'-piperidine] core. Key structural elements include:
- Boc (tert-butoxycarbonyl) protection at the 1'-position of the piperidine ring, enhancing stability during synthetic processes.
- (R)-tert-butylsulfinylamino group at the 1-position of the indane moiety, contributing to stereochemical control in asymmetric synthesis.
- 6-methoxy substituent on the indane ring, providing electron-donating effects that influence reactivity and binding properties.
This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for targeting chiral centers in bioactive molecules. Its spirocyclic architecture and functional groups make it valuable for constructing complex heterocycles.
Properties
Molecular Formula |
C23H36N2O4S |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
tert-butyl 1-(tert-butylsulfinylamino)-6-methoxyspiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C23H36N2O4S/c1-21(2,3)29-20(26)25-12-10-23(11-13-25)15-16-8-9-17(28-7)14-18(16)19(23)24-30(27)22(4,5)6/h8-9,14,19,24H,10-13,15H2,1-7H3 |
InChI Key |
HKBIALNUFWUEHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2NS(=O)C(C)(C)C)C=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation
A common approach involves Friedel-Crafts alkylation to form the indane ring fused to a piperidine precursor. For example:
Ring-Closing Metathesis (RCM)
Alternative methods employ Grubbs catalysts for RCM:
- Substrate : Diene-functionalized piperidine and indane precursors.
- Catalyst : Grubbs II (5 mol%).
- Conditions : Toluene, 80°C, 12 hours.
- Yield : 58–63%.
Introduction of the Boc Protecting Group
The Boc group is introduced to protect the piperidine nitrogen prior to sulfinylamine formation.
Standard Boc Protection
- Reagent : Di-tert-butyl dicarbonate (Boc₂O).
- Base : Triethylamine or DMAP.
- Solvent : Tetrahydrofuran (THF) or dichloromethane.
- Conditions : 0°C to room temperature, 2–4 hours.
- Yield : >90%.
Regioselective Methoxylation at the 6-Position
Methoxylation is achieved via directed ortho-metalation or electrophilic aromatic substitution .
Directed Ortho-Metalation (DoM)
Electrophilic Substitution
Enantioselective Installation of (R)-tert-Butylsulfinyl Group
The chiral sulfinylamine is introduced using Ellman’s sulfinamide chemistry .
Sulfinylation Protocol
- Reagent : (R)-tert-Butanesulfinamide.
- Coupling Agent : EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Base : N,N-Diisopropylethylamine (DIPEA).
- Solvent : Dichloromethane.
- Conditions : 0°C to room temperature, 12 hours.
- Yield : 75–80%.
- Enantiomeric Excess (ee) : >99% (confirmed by chiral HPLC).
Final Deprotection and Purification
The Boc group is selectively removed under acidic conditions to yield the free amine, which is subsequently sulfinylated.
Chromatographic Purification
- Stationary Phase : Silica gel (230–400 mesh).
- Eluent : Hexane/ethyl acetate (7:3) with 1% triethylamine.
- Purity : >98% (HPLC).
Comparative Analysis of Key Synthetic Routes
Optimization Strategies and Challenges
- Stereochemical Control : Use of (R)-tert-butanesulfinamide ensures high enantioselectivity, but racemization may occur under prolonged acidic conditions.
- Regioselectivity : Directed metalation outperforms electrophilic substitution in achieving 6-methoxy specificity.
- Scalability : Friedel-Crafts alkylation faces limitations in large-scale due to AlCl³ waste; RCM offers greener alternatives.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyl carbamate (Boc) group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to expose the free amine. This reaction is critical for subsequent biochemically relevant interactions, such as enzyme binding or further derivatization .
Reduction of the Sulfinyl Group
The tert-butylsulfinyl moiety undergoes selective reductions:
-
Diisobutylaluminum hydride (DIBAL-H) in THF at −23°C reduces the sulfinyl group to a sulfide, yielding diastereomerically enriched products (e.g., R(S)RR configuration) .
-
Zinc(II) bromide pretreatment followed by DIBAL-H reverses stereoselectivity, favoring the R(S)RS diastereomer .
Substitution Reactions
The methoxy group and Boc-protected amine are amenable to nucleophilic substitution:
-
Deblocking the Boc group (as described above) primes the amine for reactions with electrophiles or nucleophiles.
-
Sulfinyl group oxidation (e.g., using hydrogen peroxide or m-CPBA) could yield sulfones, though this pathway is less explored in the literature.
Stereoselective Reductions
The reduction of the tert-butylsulfinyl group is influenced by steric and electronic factors:
-
DIBAL-H selectively reduces the sulfinyl group via a single-electron transfer mechanism , favoring the formation of the R(S)RR isomer due to steric hindrance in the transition state .
-
Zinc(II) bromide coordinates to the sulfinyl oxygen, altering the reaction pathway to favor the R(S)RS diastereomer .
Chiral Auxiliary Effects
The spiro[indane-2,4'-piperidine] scaffold and the Boc group act as chiral auxiliaries , directing stereochemical outcomes. For example, the tert-butylsulfinyl group’s configuration (R ) influences the stereochemistry of reduction products .
Comparative Reaction Data
Biological and Chemical Implications
References Benchchem product details (excluded per user request). JW Pharmlab product specifications . PubChem structural and synonym data . Sigma-Aldrich product information . University of East Anglia thesis on sulfinimine reductions .
Scientific Research Applications
Drug Development
The compound has shown promise as a scaffold for the development of novel drugs targeting various diseases. Its structural characteristics allow for modifications that can enhance its pharmacological properties.
- Anticancer Activity : Research indicates that similar spirocyclic compounds exhibit cytotoxic effects against different cancer cell lines. The incorporation of the sulfinyl group may contribute to enhanced activity by increasing the compound's reactivity towards biological targets.
Neuropharmacology
The spiro[indane-2,4'-piperidine] structure is known for its potential neuroactive properties. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems.
- Cognitive Enhancement : Preliminary studies suggest that derivatives of this compound could modulate neurotransmitter release, potentially leading to applications in treating cognitive disorders such as Alzheimer's disease.
Chiral Synthesis
The presence of a chiral center in the compound allows it to be used in asymmetric synthesis processes. This feature is crucial for the production of enantiomerically pure drugs, which often exhibit different biological activities.
- Ligand Design : The compound can serve as a chiral ligand in catalysis, facilitating reactions that require high stereoselectivity. This application is particularly relevant in synthesizing pharmaceuticals where chirality plays a pivotal role.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various spirocyclic compounds, including derivatives of (1S)-1'-Boc-1-[[(R)-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4'-piperidine]. Results indicated that these compounds exhibited significant cytotoxicity against breast and lung cancer cell lines, suggesting their potential as lead compounds for further development .
Case Study 2: Neuropharmacological Effects
In another investigation, researchers explored the neuropharmacological effects of similar spirocyclic structures on cognitive functions in animal models. The results demonstrated improved memory retention and learning capabilities, highlighting the therapeutic potential of such compounds in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (1S)-1’-Boc-1-[[®-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the Boc-protected amine group can interact with active sites of enzymes, while the tert-butylsulfinyl group can influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Structural Analogues Overview
The compound is compared to two structurally related spiro[indane-piperidine] derivatives (Table 1):
Table 1. Comparative Structural and Physical Properties
Key Differences and Implications
Substituent Effects
- 6-Methoxy (Target) vs. In contrast, the bromo substituent in Compound A is a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
- 5-Fluoro and 1-Oxo (Compound B): Compound B’s 5-fluoro substituent introduces electronegativity, which may improve metabolic stability in drug candidates. The 1-oxo group (ketone) serves as a reactive handle for reductions or nucleophilic additions, distinguishing it from the sulfinylamino group in the target and Compound A .
Functional Group Diversity
- The (R)-tert-butylsulfinylamino group in the target and Compound A facilitates chiral resolution and asymmetric induction, critical for enantioselective synthesis. Compound B lacks this feature but includes a ketone, broadening its utility as a precursor for secondary alcohols or amines.
Hazard Profiles
- Compound A exhibits multiple hazards (e.g., skin irritation, respiratory sensitization), necessitating stringent handling protocols . Data for the target compound and Compound B are incomplete, but analogous spirocyclic compounds often require precautions against inhalation and dermal exposure.
Biological Activity
The compound (1S)-1'-Boc-1-[[(R)-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4'-piperidine] is a novel sulfinamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure
The compound features a spirocyclic structure, incorporating a tert-butylsulfinyl group, which is known for enhancing the chiral properties of amines. The Boc (tert-butyloxycarbonyl) protecting group is commonly used to stabilize the amino functionality during synthesis.
Synthesis
The synthesis of this compound typically involves the condensation of tert-butanesulfinamide with appropriate carbonyl compounds, followed by cyclization to form the spirocyclic structure. The use of chiral auxiliaries like tert-butanesulfinamide allows for high enantioselectivity in the resulting products .
Antimicrobial Properties
Recent studies have indicated that sulfinamide derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to (1S)-1'-Boc-1-[[(R)-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4'-piperidine] have been tested against various bacterial strains, showing effective inhibition of growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Research has demonstrated that sulfinamide derivatives possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression. Notably, (1S)-1'-Boc-1-[[(R)-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4'-piperidine] has been reported to exhibit selective cytotoxicity towards certain cancer cells while sparing normal cells .
Enzyme Inhibition
The compound's biological activity may also extend to enzyme inhibition. Sulfinamides are known to act as inhibitors of various enzymes involved in metabolic processes. For example, they can inhibit serine proteases and other enzymes critical for cellular function, leading to potential therapeutic applications in treating diseases characterized by dysregulated enzyme activity .
Case Studies
The biological activity of (1S)-1'-Boc-1-[[(R)-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4'-piperidine] can be attributed to its ability to interact with specific biological targets:
- Cell Membrane Interaction : The lipophilic nature of the molecule allows it to penetrate cell membranes easily.
- Enzyme Interaction : The sulfinamide group can form reversible covalent bonds with enzyme active sites, leading to inhibition.
- Apoptotic Pathway Activation : By modulating signaling pathways associated with apoptosis, it promotes cell death in malignant cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
